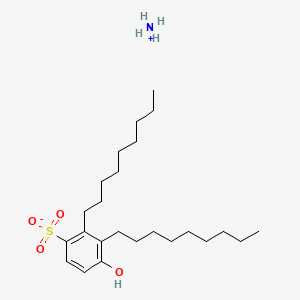
Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium hydroxydinonylbenzenesulphonate is a chemical compound with the molecular formula C24H45NO4S. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its ability to lower the surface tension of liquids, making it useful in formulations requiring emulsification, dispersion, and wetting.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydroxydinonylbenzenesulphonate typically involves the sulfonation of dinonylbenzene followed by neutralization with ammonium hydroxide. The reaction conditions include:
Sulfonation: Dinonylbenzene is reacted with sulfur trioxide or oleum to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form ammonium hydroxydinonylbenzenesulphonate.
Industrial Production Methods
In industrial settings, the production of ammonium hydroxydinonylbenzenesulphonate is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves:
Continuous Stirred Tank Reactors (CSTR): Used for the sulfonation step to ensure thorough mixing and consistent reaction conditions.
Neutralization Tanks: Where the sulfonic acid is neutralized with ammonium hydroxide under controlled pH conditions.
化学反応の分析
Types of Reactions
Ammonium hydroxydinonylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonate group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the dispersion of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The mechanism of action of ammonium hydroxydinonylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of hydrophobic substances. At the molecular level, it forms micelles, with the hydrophobic tails interacting with non-polar substances and the hydrophilic head groups interacting with water. This property is crucial in applications such as emulsification and drug delivery.
類似化合物との比較
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different ionic characteristics.
Ammonium lauryl sulfate: A surfactant used in personal care products with a shorter alkyl chain.
Sodium xylene sulfonate: Used as a hydrotrope to enhance the solubility of other compounds.
Uniqueness
Ammonium hydroxydinonylbenzenesulphonate is unique due to its specific alkyl chain length and ammonium counterion, which provide distinct solubility and surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in industrial and research applications.
特性
CAS番号 |
93919-48-3 |
|---|---|
分子式 |
C24H42O4S.H3N C24H45NO4S |
分子量 |
443.7 g/mol |
IUPAC名 |
azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |
InChIキー |
CUNMREIVAZKGBF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















